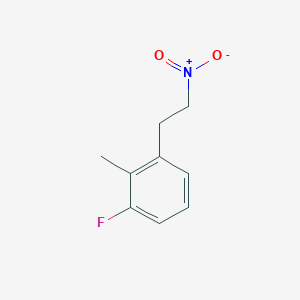
1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene
Cat. No. B8475158
M. Wt: 183.18 g/mol
InChI Key: HFZQNPKWQGNZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08415336B2
Procedure details


Analogously to the procedure described in A. K. Sinhababu et al., Tetrahedron Lett. 24 (1983), 227, to a solution of the compound of step 1 (16.85 g, 93.01 mmol) in isopropanol (275 ml) and chloroform (825 ml) were added dry silica gel (110 g) and then in small portions sodium borohydride (7.038 g, 186.02 mmol). The mixture was stirred at room temperature for 0.5 h, then cooled to 0° C. and quenched by slow addition of 10 ml of 5 N hydrochloric acid. After stirring for 10 min, the silica gel was filtered off and the filtrate was concentrated to dryness under reduced pressure. The residue was dissolved in 150 ml of DCM and the solution washed with water (75 ml) and brine (75 ml), dried over magnesium sulfate, filtered and evaporated to dryness to give 15.02 g of the title compound as a thick orange oil.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](/[CH:8]=[CH:9]/[N+:10]([O-:12])=[O:11])[C:3]=1[CH3:13].[BH4-].[Na+]>C(O)(C)C.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][N+:10]([O-:12])=[O:11])[C:3]=1[CH3:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.85 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)\C=C\[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
275 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
825 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
7.038 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by slow addition of 10 ml of 5 N hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 10 min
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the silica gel was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 150 ml of DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with water (75 ml) and brine (75 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1)CC[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.02 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

